molecular formula C22H21N3O2S2 B3006267 2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-83-7

2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B3006267
CAS No.: 912623-83-7
M. Wt: 423.55
InChI Key: GZTPWMCAKVSRIS-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21N3O2S2 and its molecular weight is 423.55. The purity is usually 95%.
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Scientific Research Applications

  • Photodynamic Therapy : A study conducted by Pişkin et al. (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit promising properties as photosensitizers for photodynamic therapy, particularly in the treatment of cancer due to their high singlet oxygen quantum yield.

  • Antibacterial and Antiproliferative Activities : Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines and tested them for antibacterial and antiproliferative activities. Their research, presented in the paper "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES" link to paper, found that certain compounds showed antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, as well as inhibition of breast carcinoma cell line MCF7.

  • Anticonvulsant Agents : The paper "Synthesis of Some Azoles Incorporating a Sulfonamide Moiety as Anticonvulsant Agents" by Farag et al. (2012) reports the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety. Several of these compounds demonstrated significant anticonvulsive effects, making them potential candidates for anticonvulsant drug development.

  • Anti-Inflammatory and Anticancer Properties : A study by Küçükgüzel et al. (2013) on the synthesis of celecoxib derivatives with benzenesulfonamide groups revealed that these compounds exhibited anti-inflammatory, analgesic, and anticancer activities. This suggests their potential use in developing therapeutic agents.

  • Antimicrobial Activities : Jamode et al. (2009) explored the antimicrobial activities of benzenesulfonamide derivatives against various bacterial strains, as reported in "Synthesis and Antimicrobial Activities os Some N‐{4‐[5‐Aryl‐1‐(isonicotinoyl)pyrazol‐3‐yl]‐phenyl}‐benzenesulfonamide and 3‐(4‐Benzenesulfonylaminophenyl)‐5‐aryl‐pyrazole‐1‐carboxylic Acid Amide." link to paper. These compounds showed promising results against certain bacteria, indicating their potential as antimicrobial agents.

  • Antimalarial Activity : Silva et al. (2016) in their study "Design, synthesis and anti-P. falciparum activity of pyrazolopyridine-sulfonamide derivatives" link to paper synthesized and tested various pyrazolopyridine derivatives connected to benzenesulfonamide moieties for their activity against Plasmodium falciparum. They found that several compounds exhibited in vitro activity against the chloroquine-resistant clone W2.

  • Luminescence and Antibacterial Properties : Feng et al. (2021) in "Series of d10 complexes based on sulfamethoxazole: Auxiliary ligand induces structure diversity, luminescence and antibacterial properties" link to paper examined the luminescence and antibacterial properties of new d10 metal complexes with sulfamethoxazole derivatives, demonstrating their potential in biomedical applications.

Future Directions

Thiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and exploring their potential applications in medicine and other fields.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-13-10-16(4)20(12-14(13)2)29(26,27)25-18-8-7-17(11-15(18)3)21-24-19-6-5-9-23-22(19)28-21/h5-12,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTPWMCAKVSRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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